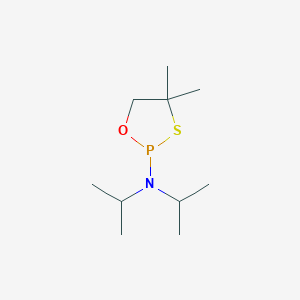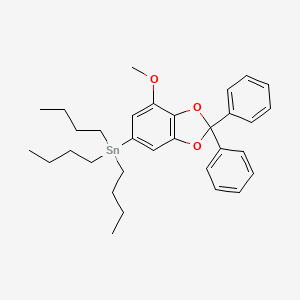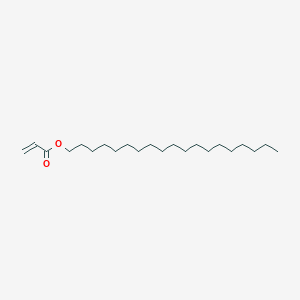
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of 2-hydroxy-3-(4-nonylphenoxy)propanol and acrylic acid. This compound is often used in various industrial applications due to its reactivity and ability to form polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate typically involves the esterification of 2-hydroxy-3-(4-nonylphenoxy)propanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of high-quality ester.
化学反应分析
Types of Reactions
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers with desirable properties for industrial applications.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Addition Reactions: The double bond in the acrylic ester moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: The major products are polymers with varying molecular weights and properties, depending on the reaction conditions and initiators used.
Hydrolysis: The hydrolysis of the ester yields 2-hydroxy-3-(4-nonylphenoxy)propanol and acrylic acid.
Addition Reactions: The addition of nucleophiles or electrophiles to the double bond results in the formation of substituted derivatives of the original compound.
科学研究应用
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties for coatings, adhesives, and sealants.
Biology: The compound can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research into the compound’s potential as a drug carrier or as part of a controlled release system for therapeutic agents is ongoing.
Industry: The compound is used in the production of specialty polymers and resins for various industrial applications, including automotive and aerospace industries.
作用机制
The mechanism of action of 2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery systems, the compound’s ester bonds may be hydrolyzed in the presence of enzymes or under specific pH conditions, leading to the controlled release of the encapsulated drug.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar in structure but with a phenoxy group instead of a nonylphenoxy group.
Methacrylic acid 2-hydroxy-3-(4-anilinoanilino)propyl ester: Another ester with different substituents on the propyl group.
Uniqueness
2-Hydroxy-3-(4-nonylphenoxy)propyl prop-2-enoate is unique due to the presence of the nonylphenoxy group, which imparts specific hydrophobic properties and enhances the compound’s compatibility with certain polymers and resins. This makes it particularly useful in applications requiring water resistance and durability.
属性
CAS 编号 |
148977-02-0 |
|---|---|
分子式 |
C21H32O4 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
[2-hydroxy-3-(4-nonylphenoxy)propyl] prop-2-enoate |
InChI |
InChI=1S/C21H32O4/c1-3-5-6-7-8-9-10-11-18-12-14-20(15-13-18)24-16-19(22)17-25-21(23)4-2/h4,12-15,19,22H,2-3,5-11,16-17H2,1H3 |
InChI 键 |
XBUIZEUBBLDXSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(COC(=O)C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)





![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)


![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)

